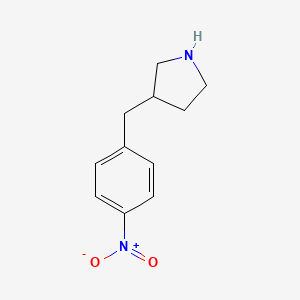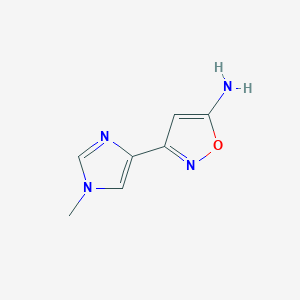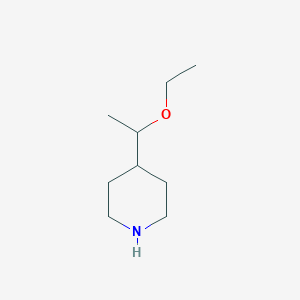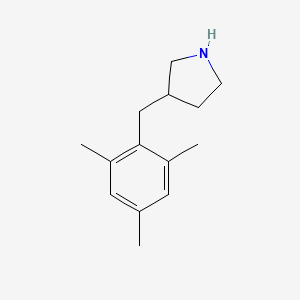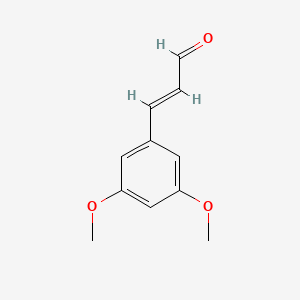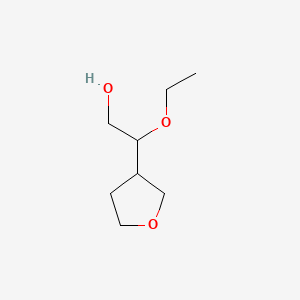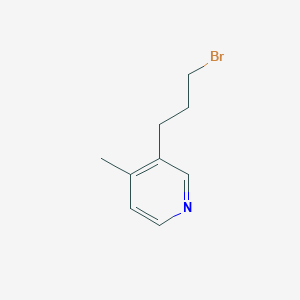![molecular formula C8H11ClN4 B13592586 1-[2-(Azidomethyl)phenyl]methanaminehydrochloride CAS No. 2803863-40-1](/img/structure/B13592586.png)
1-[2-(Azidomethyl)phenyl]methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Azidomethyl)phenyl]methanaminehydrochloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Azidomethyl)phenyl]methanaminehydrochloride typically involves the reaction of 2-(azidomethyl)phenyl isocyanides with appropriate reagents under controlled conditions. One common method includes the use of manganese-mediated oxidative radical cyclization, which involves the reaction of 2-(azidomethyl)phenyl isocyanides with methyl carbazate . This reaction proceeds through a cascade radical addition and aromatization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Azidomethyl)phenyl]methanaminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the azido group under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted phenylmethanamines, nitrenes, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(Azidomethyl)phenyl]methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is utilized in bioconjugation techniques for labeling biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(Azidomethyl)phenyl]methanaminehydrochloride involves the reactivity of the azido group, which can form nitrenes upon activation. These nitrenes can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Methyltetrazine-amine hydrochloride: Similar in structure but with a tetrazine ring instead of an azido group.
Phenylazide derivatives: Compounds with similar azido groups attached to a phenyl ring.
Uniqueness
1-[2-(Azidomethyl)phenyl]methanaminehydrochloride is unique due to its specific combination of an azido group and a methanamine group attached to a phenyl ring
Propiedades
Número CAS |
2803863-40-1 |
|---|---|
Fórmula molecular |
C8H11ClN4 |
Peso molecular |
198.65 g/mol |
Nombre IUPAC |
[2-(azidomethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H10N4.ClH/c9-5-7-3-1-2-4-8(7)6-11-12-10;/h1-4H,5-6,9H2;1H |
Clave InChI |
POPJNARSRDARFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN)CN=[N+]=[N-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)
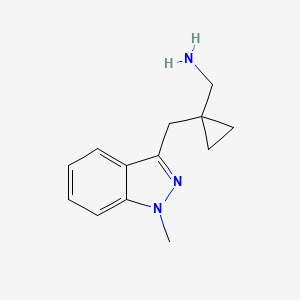
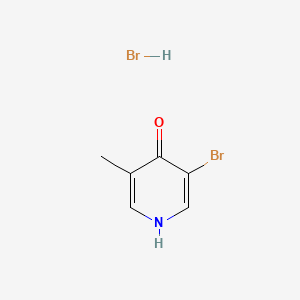
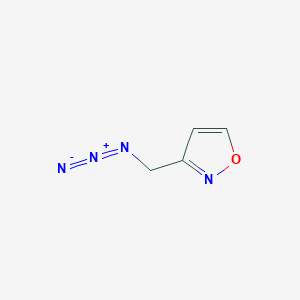

![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol](/img/structure/B13592539.png)
